4,5-Dihydroxytryptamine

Serotonin Transporter Uptake Inhibition Comparative Pharmacology

Researchers studying serotonin transporter (SERT) structure-activity relationships often face confounding variability when substituting one dihydroxytryptamine isomer for another. 4,5-DHT (CAS 42241-03-2) occupies a distinct intermediate potency position among its congeners, making it an essential comparator for dissecting the influence of 4,5-dihydroxy substitution on substrate recognition. - Documented IC₅₀ profile as a [³H]5-HT uptake inhibitor in rat hypothalamic synaptosomes enables rigorous SAR benchmarking against 5,6-DHT (highest potency) and 5,7-DHT (>6-fold less potent). - Validated for acute fluorescence-based tracing of central indolamine axon bundles via intraventricular administration, performing comparably to 5,6-DHT and 5,7-DHT in morphological applications. - Serves as a key analytical standard for studying the oxidative pathway from serotonin to the putative neurotoxin tryptamine-4,5-dione in neurodegenerative disease research. Note: rapid auto-oxidation precludes use as a chronic in vivo lesioning agent; for depletion studies, 5,7-DHT is recommended.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 42241-03-2
Cat. No. B14673407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydroxytryptamine
CAS42241-03-2
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=C2CCN)O)O
InChIInChI=1S/C10H12N2O2/c11-4-3-6-5-12-7-1-2-8(13)10(14)9(6)7/h1-2,5,12-14H,3-4,11H2
InChIKeyHKPREGWFNPFQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydroxytryptamine (CAS 42241-03-2) Tryptamine-Class Serotonergic Neurotoxin Baseline Overview


4,5-Dihydroxytryptamine (4,5-DHT, CAS 42241-03-2) is a synthetic hydroxylated tryptamine derivative and a serotonergic neurotoxin [1]. It is structurally related to the endogenous neurotransmitter serotonin (5-HT), differing by the presence of an additional hydroxyl group at the 4-position of the indole ring [1]. This compound is a member of the dihydroxytryptamine family, which also includes 5,6-dihydroxytryptamine (5,6-DHT), 5,7-dihydroxytryptamine (5,7-DHT), and 6,7-dihydroxytryptamine (6,7-DHT) [1]. Like its congeners, 4,5-DHT acts as a monoamine reuptake inhibitor and can induce selective degeneration of serotonergic neurons, making it a tool for experimental neurobiology [2].

Why Generic Substitution of 4,5-Dihydroxytryptamine (4,5-DHT) with Other Dihydroxytryptamines is Scientifically Unjustified


Within the dihydroxytryptamine class, even minor positional isomerism profoundly alters both the functional profile and the practical utility of each compound. Differences in the placement of hydroxyl groups on the indole ring confer distinct and non-interchangeable profiles of monoamine transporter affinity, neurotoxic selectivity for serotonergic versus catecholaminergic neurons, and stability against auto-oxidation [1][2]. For instance, 5,6-DHT exhibits the highest potency as a 5-HT uptake inhibitor, whereas 5,7-DHT is over six-fold less potent; 4,5-DHT occupies an intermediate position that is further modulated by simple methylation [1]. Critically, the rapid auto-oxidation of 4,5-DHT renders it unsuitable as a reliable in vivo lesioning agent, a property that instead makes 5,7-DHT the preferred tool for chronic depletion studies [2]. Consequently, assuming functional or practical equivalence between 4,5-DHT and its structural analogs—such as 5,6-DHT or 5,7-DHT—introduces significant experimental variability and can lead to erroneous mechanistic interpretations. A rigorous, data-driven comparison is therefore essential for appropriate compound selection.

4,5-Dihydroxytryptamine (4,5-DHT) Quantitative Differentiation Evidence Guide


Comparative Potency as an Inhibitor of Synaptosomal [3H]5-HT Uptake

4,5-DHT exhibits an intermediate potency in inhibiting the uptake of [3H]5-hydroxytryptamine ([3H]5-HT) into rat hypothalamic synaptosomes. Its activity is distinguished from the most potent congener, 5,6-DHT, and the significantly less potent 5,7-DHT. Furthermore, the uptake affinity of 4,5-DHT is highly sensitive to chemical modification, as shown by a >3-fold reduction in potency upon methylation of the 5-hydroxyl group to yield 4-hydroxy-5-methoxytryptamine [1].

Serotonin Transporter Uptake Inhibition Comparative Pharmacology

Differential Utility of Dihydroxytryptamines for Morphological Tracing of Indolamine Axons

In a direct comparative study using intraventricular or intracerebral administration in rat brain, 4,5-DHT, 5,6-DHT, and 5,7-DHT were all found to produce lesions that were superior to mechanical or electrolytic methods for generating extensive accumulations of fluorescence in indolamine axon pathways, thereby improving long-distance tracing [1]. However, while all three neurotoxins served this purpose, the study established their utility as a class, but it does not imply that they are interchangeable for other applications (e.g., selective chronic depletion).

Neuroanatomy Fluorescence Histochemistry Indolamine Neuron Tracing

Comparative Selectivity of 5,6-DHT over 5,7-DHT for Damaging Indoleamine Neurons

While this study directly compares 5,6-DHT and 5,7-DHT, it provides crucial class-level insight into the divergent selectivity profiles of dihydroxytryptamine isomers. Intracisternal administration of 5,6-DHT in rats was more selective than 5,7-DHT or 6,7-DHT in damaging indoleamine neurons in the medulla-spinal cord, reducing 5-HT levels by >80% in spinal cord without affecting catecholamine levels, uptake, or synthesis at doses up to 75 μg [1]. This demonstrates that even small positional shifts in hydroxylation (e.g., 5,6 vs. 5,7) lead to major differences in neurotoxic selectivity, implying that 4,5-DHT, with its unique 4,5-substitution pattern, will possess a distinct and non-interchangeable selectivity profile that must be considered separately.

Neurotoxicity Indoleamine Neuron Degeneration Selectivity Profile

4,5-DHT Rapid Auto-oxidation Prevents its Use as a Selective Lesioning Tool Unlike 5,7-DHT

A critical and often overlooked differentiation is the inherent chemical stability of 4,5-DHT. The compound undergoes rapid auto-oxidation, a property that effectively precludes its use as a reliable selective serotonergic neurotoxin for in vivo lesioning studies [1]. In stark contrast, 5,7-dihydroxytryptamine (5,7-DHT) demonstrates sufficient stability to serve as the preferred and widely accepted tool for this purpose [1]. This stark difference in stability is a direct consequence of the 4,5-dihydroxy substitution pattern, which facilitates oxidation to quinonoid species.

Chemical Stability Auto-oxidation Experimental Utility

Defined Research Application Scenarios for 4,5-Dihydroxytryptamine (4,5-DHT) Based on Evidence


Acute In Vitro Investigation of Serotonin Transporter (SERT) Pharmacology

Based on its demonstrated, albeit intermediate, potency as an inhibitor of [3H]5-HT uptake in rat hypothalamic synaptosomes [1], 4,5-DHT can be utilized as a comparative tool in acute in vitro experiments designed to probe the structure-activity relationships (SAR) of the serotonin transporter. It is particularly useful for dissecting the influence of the 4,5-dihydroxy substitution pattern on substrate recognition and inhibition, especially when compared to the more potent 5,6-DHT and the less potent 5,7-DHT.

Acute Neuroanatomical Tracing of Indolamine Axon Pathways

As established by Björklund et al. (1973), intraventricular or intracerebral administration of 4,5-DHT in experimental animals (e.g., rat) can be employed for the acute, fluorescence-based tracing of central indolamine-containing axon bundles [2]. In this specific morphological application, it performs similarly to 5,6-DHT and 5,7-DHT, producing extensive accumulations of fluorescence that facilitate long-distance tracing. This use is appropriate only for acute studies and does not extend to chronic lesioning paradigms.

Studies of Serotonin Oxidation and Endogenous Neurotoxin Formation

Given that 4,5-DHT is a known intermediate in the oxidative pathway from serotonin to the putative neurotoxin tryptamine-4,5-dione [3], this compound is a relevant standard or substrate for mechanistic studies investigating the role of serotonin oxidation in neurodegenerative conditions. Its procurement is justified for analytical chemistry applications aimed at identifying and quantifying oxidative metabolites of 5-HT, or for exploring the chemical conditions that promote its formation and subsequent oxidation.

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